molecular formula C19H23ClN2O B1667976 Benanserin hydrochloride CAS No. 525-02-0

Benanserin hydrochloride

Cat. No. B1667976
CAS RN: 525-02-0
M. Wt: 330.8 g/mol
InChI Key: HEVSQLIUCMHBPN-UHFFFAOYSA-N
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Description

Benanserin HCl is a serotonin antagonist. It causes psychotropic effects in humans.

Scientific Research Applications

Synthesis and Characterization in Pharmaceutical Analysis

Benanserin hydrochloride, also referenced as benidipine hydrochloride, has been studied for its synthesis and characterization in pharmaceutical analysis. Esen Bellur Atici and B. Karlığa (2015) investigated the process-related impurities detected during the synthetic process development studies of benidipine. They identified, synthesized, and characterized these impurities, using them as reference standards for analytical studies. Additionally, they developed and validated an HPLC method for detecting residual 1-benzylpiperidin-3-ol, a potential process-related impurity in benidipine synthesis (Atici & Karlığa, 2015).

Anti-Inflammatory Properties

M. Matsubara and K. Hasegawa (2004) explored the anti-inflammatory properties of benidipine. Their research focused on its effects on cytokine-induced expression of adhesion molecules and chemokines in human aortic endothelial cells, highlighting its potential utility in treating atherosclerosis (Matsubara & Hasegawa, 2004).

Applications in Acute Renal Failure

Research by K. Yao et al. (2000) investigated the effects of benidipine on ischemic acute renal failure in rats, focusing on how it inhibits apoptosis and thereby offers protective effects against ischemic renal injury (Yao et al., 2000).

Endothelial Protective Effects

A study by Matsubara, Yao, and Hasegawa (2006) examined the endothelial protective effects of benidipine. They focused on its role in augmenting nitric oxide production in human umbilical vein endothelial cells and preventing lysophosphatidylcholine-induced caspase-3 activation, which suggests a direct enhancement of endothelial nitric oxide release by benidipine (Matsubara, Yao, & Hasegawa, 2006).

Transdermal Patch Formulation

In the realm of drug delivery systems, K. Gajbhiye et al. (2021) researched the formulation and evaluation of matrix-type Benidipine Hydrochloride transdermal patches. This study aimed to develop a patch with suitable drug release properties as well as desirable physical and mechanical characteristics (Gajbhiye, Hakam, Rathod, & Tawar, 2021).

properties

CAS RN

525-02-0

Product Name

Benanserin hydrochloride

Molecular Formula

C19H23ClN2O

Molecular Weight

330.8 g/mol

IUPAC Name

2-(1-benzyl-5-methoxy-2-methylindol-3-yl)ethanamine;hydrochloride

InChI

InChI=1S/C19H22N2O.ClH/c1-14-17(10-11-20)18-12-16(22-2)8-9-19(18)21(14)13-15-6-4-3-5-7-15;/h3-9,12H,10-11,13,20H2,1-2H3;1H

InChI Key

HEVSQLIUCMHBPN-UHFFFAOYSA-N

SMILES

CC1=C(C2=C(N1CC3=CC=CC=C3)C=CC(=C2)OC)CCN.Cl

Canonical SMILES

CC1=C(C2=C(N1CC3=CC=CC=C3)C=CC(=C2)OC)CC[NH3+].[Cl-]

Appearance

Solid powder

Other CAS RN

525-02-0

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Benanserin HCl;  Benanserin;  Benanserin Hydrochloride;  BAS;  Benzyl antiserotonin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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